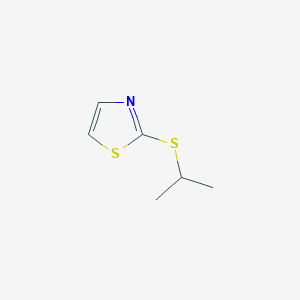

2-(Isopropylthio)thiazole

Description

Properties

Molecular Formula |

C6H9NS2 |

|---|---|

Molecular Weight |

159.3 g/mol |

IUPAC Name |

2-propan-2-ylsulfanyl-1,3-thiazole |

InChI |

InChI=1S/C6H9NS2/c1-5(2)9-6-7-3-4-8-6/h3-5H,1-2H3 |

InChI Key |

WMELFFWTDGIZQM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=NC=CS1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Isopropylthio Thiazole

Electrophilic and Nucleophilic Reaction Pathways of the Thiazole (B1198619) Ring

The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which imparts a unique reactivity profile. The ring can undergo both electrophilic and nucleophilic reactions, with the positions of attack being highly dependent on the reaction conditions and the nature of any substituents. In general, the electron density of the thiazole ring is not evenly distributed; the C2 position is the most electron-deficient, the C5 position is the most electron-rich, and the C4 position is nearly neutral. pharmaguideline.com

Consequently, the C2 position is susceptible to nucleophilic attack and deprotonation by strong bases. pharmaguideline.com Conversely, electrophilic substitution reactions preferentially occur at the C5 position, which is the site of highest electron density. pharmaguideline.com The nitrogen atom at the N3 position possesses a lone pair of electrons, making it a site for protonation and alkylation. pharmaguideline.com

Regioselectivity and Stereoselectivity in Functionalization

Regioselectivity: The functionalization of 2-(Isopropylthio)thiazole is predicted to be highly regioselective due to the strong directing effects of the isopropylthio group. For electrophilic aromatic substitution, the attack is overwhelmingly directed to the C5 position. pharmaguideline.com This is because the sulfur atom of the thioether can donate its lone-pair electrons into the ring via resonance, stabilizing the positive charge of the arenium ion intermediate, particularly when the attack occurs at C5. Computational methods like RegioSQM, which predict regioselectivity based on the stability of protonated intermediates, consistently identify the most nucleophilic center in substituted heterocycles, corroborating these established principles. chemrxiv.orgnih.gov

In contrast, nucleophilic attack is generally directed at the C2 position of the thiazole ring. pharmaguideline.com However, in this compound, this would require the displacement of the isopropylthio group, which typically necessitates harsh conditions or activation of the ring. Direct C-H functionalization at the 2-position of thiazoles can also be achieved using transition metal catalysis.

The predicted regioselectivity for key reaction types is summarized in the table below.

| Reaction Type | Primary Position of Attack | Justification |

|---|---|---|

| Electrophilic Substitution (e.g., Nitration, Halogenation) | C5 | Activation by electron-donating isopropylthio group; stable arenium ion intermediate. |

| Deprotonation (Strong Base) | C5-H (if C2 is substituted) | The C2 proton is most acidic in unsubstituted thiazole, but with a C2-substituent, the C5 proton becomes the next most likely site for abstraction. |

| N-Alkylation | N3 | Availability of nitrogen lone pair. |

Stereoselectivity: The discussion of stereoselectivity is most relevant when functionalization creates a new chiral center. For instance, if an electrophilic addition occurred across the C4=C5 double bond, or if a substituent introduced at C5 contained a stereocenter, stereoselective outcomes would be possible. The bulky isopropylthio group could potentially direct incoming reagents to the less hindered face of the molecule, leading to a diastereomeric preference. However, specific research on such stereoselective reactions for this compound is limited.

Influence of the Isopropylthio Substituent on Reaction Rates and Outcomes

The isopropylthio group at the C2 position profoundly impacts the reactivity of the thiazole ring through a combination of steric and electronic effects.

Steric hindrance is a critical factor in determining reaction outcomes and refers to the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org The isopropyl group is significantly larger than a methyl or ethyl group, creating a sterically crowded environment around the C2 position of the thiazole ring. rsc.org

This steric bulk primarily affects reactions at the adjacent N3 and C4 positions. For example, N-alkylation at the N3 position would be slower for this compound compared to 2-(Methylthio)thiazole due to the increased difficulty for the alkylating agent to approach the nitrogen atom. Similarly, any direct attack or functionalization at the C4 position would be sterically disfavored. This effect is often exploited in organic synthesis to control regioselectivity by blocking certain positions from reacting. wikipedia.org

| Substituent at C2 | Relative Steric Bulk (Qualitative) | Predicted Impact on N3 Reactivity |

|---|---|---|

| -SH (Thiol) | Low | Minimal hindrance |

| -SMe (Methylthio) | Moderate | Slight decrease in rate |

| -SEt (Ethylthio) | Moderate-High | Noticeable decrease in rate |

| -SiPr (Isopropylthio) | High | Significant decrease in rate |

| -StBu (tert-Butylthio) | Very High | Reaction highly inhibited |

The sulfur atom of the isopropylthio group exerts a dual electronic influence on the thiazole ring:

Inductive Effect (-I): Sulfur is more electronegative than carbon, so it withdraws electron density from the C2 carbon through the sigma bond. This effect is deactivating, making the ring less reactive towards electrophiles.

Mesomeric/Resonance Effect (+M): The sulfur atom has lone pairs of electrons that can be delocalized into the thiazole ring's pi-system. This donation of electron density is an activating effect, particularly increasing the electron density at the C5 position.

| Substituent at C2 | Dominant Electronic Effect (for EAS) | Effect on Ring Reactivity at C5 |

|---|---|---|

| -H | N/A (Reference) | Baseline |

| -NO₂ (Nitro) | -M, -I (Strongly Deactivating) | Strongly Deactivated |

| -Cl (Chloro) | -I > +M (Deactivating) | Deactivated |

| -CH₃ (Methyl) | +I (Weakly Activating) | Weakly Activated |

| -NH₂ (Amino) | +M >> -I (Strongly Activating) | Strongly Activated |

| -S-iPr (Isopropylthio) | +M > -I (Activating) | Activated |

Heterocyclic Ring Transformations

While thiazoles are generally stable aromatic compounds, their rings can undergo transformations under specific, often energetic, conditions. These reactions involve the cleavage of one or more bonds within the ring, followed by rearrangement or reaction with another species to form a new heterocyclic or acyclic system.

Examples of known ring transformations in the broader class of thiazole and isothiazole (B42339) derivatives include ring expansion sequences. For instance, certain isothiazol-3(2H)-ones have been shown to undergo rhodium(II)-catalyzed addition of diazo compounds, resulting in a ring expansion to 1,3-thiazin-4(2H)-ones. rsc.org Although no specific studies document the ring transformation of this compound itself, it is plausible that under similar conditions involving carbenes, nitrenes, or strong reducing agents like Raney Nickel (which can cause desulfurization), the thiazole ring could be opened or rearranged.

Tautomerism and Isomerization Equilibria of Thiazole Derivatives

Tautomerism involves the migration of a proton, accompanied by a shift of a double bond. The parent molecule, this compound, does not possess a readily mobile proton on a heteroatom and therefore does not exhibit significant tautomerism itself.

However, its derivatives can exist in tautomeric forms. For example, if a hydroxyl or amino group were introduced at the C4 or C5 position, keto-enol or imine-enamine tautomerism would be possible. Studies on related compounds, such as 2-aminothiazole, show that an equilibrium exists between the amino and imino forms. nih.gov Similarly, hydroxythiazoles can exist in equilibrium with their thiazolone keto forms.

Isomerization, a broader category that includes any process converting a molecule into an isomer, could also be relevant. Metal-coordination can induce tautomerization of the entire thiazole ring into a thiazol-2-ylidene, a type of N-heterocyclic carbene. nih.govamanote.comlookchem.com This process involves deprotonation at C2 followed by protonation or alkylation at the N3 nitrogen, fundamentally altering the electronic structure and reactivity of the heterocycle.

Selective Functional Group Transformations Involving the Isopropylthio Moiety

The isopropylthio group attached to the C2 position of the thiazole ring in this compound is a versatile functional handle that can undergo a variety of selective transformations. These reactions primarily target the sulfur atom, leveraging its capacity for oxidation and its role in facilitating the cleavage of the carbon-sulfur bond. Such transformations are pivotal for the synthesis of novel thiazole derivatives with modified electronic properties and biological activities. Key transformations include the oxidation of the sulfide (B99878) to sulfoxide (B87167) and sulfone, and subsequent nucleophilic substitution reactions.

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the isopropylthio group can be readily oxidized to form the corresponding 2-(isopropylsulfinyl)thiazole (sulfoxide) and 2-(isopropylsulfonyl)thiazole (sulfone). This stepwise oxidation allows for the fine-tuning of the electronic nature of the substituent at the 2-position of the thiazole ring. The sulfoxide and sulfone derivatives are of significant interest as they are key intermediates for further functionalization.

Research on analogous 2-(alkylthio)heterocyclic systems has demonstrated that this oxidation is a feasible and important metabolic pathway. For instance, studies on 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles have shown that the alkylthio group undergoes enzymatic oxidation to the corresponding sulfoxide and sulfone. nih.gov This bioactivation pathway highlights the susceptibility of the thioether linkage to oxidation.

In a laboratory setting, this transformation is typically achieved using a range of oxidizing agents. The choice of reagent and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.

Table 1: Common Oxidizing Agents for Thioether to Sulfoxide/Sulfone Transformation

| Oxidizing Agent | Product Selectivity | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalytic (e.g., metal catalysts), controlled stoichiometry |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometric, low temperature for sulfoxide |

| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous or alcoholic solvents |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidant, often leads to over-oxidation |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | Aqueous media, buffered conditions |

The oxidation mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For a selective oxidation to the sulfoxide, milder conditions and controlled stoichiometry of the oxidant are crucial to prevent further oxidation to the sulfone.

Nucleophilic Substitution of Oxidized Derivatives

The resulting 2-(isopropylsulfinyl)thiazole and particularly 2-(isopropylsulfonyl)thiazole are valuable precursors for nucleophilic aromatic substitution reactions (SNAr). The strong electron-withdrawing nature of the sulfinyl and sulfonyl groups activates the C2 position of the thiazole ring, making it susceptible to attack by nucleophiles. The sulfinyl and sulfonyl moieties act as good leaving groups, facilitating the introduction of a wide range of functionalities.

Studies on similar heterocyclic systems have confirmed this reaction pathway. For example, the sulfoxide and sulfone metabolites of 2-(methylthio)-1,3-benzothiazole have been shown to react with glutathione (B108866) (GSH) in a nucleophilic displacement reaction, where the methylsulfinyl or methylsulfonyl group is replaced by the thiol nucleophile. nih.gov This indicates that the oxidized isopropylthio group in this compound would also be an effective leaving group.

A variety of nucleophiles can be employed in this transformation, leading to the synthesis of diverse 2-substituted thiazoles.

Table 2: Potential Nucleophiles for Substitution Reactions

| Nucleophile Class | Example Nucleophile | Resulting 2-Substituted Thiazole Derivative |

| Amines | Ammonia, primary/secondary amines | 2-Aminothiazoles |

| Alkoxides/Phenoxides | Sodium methoxide, sodium phenoxide | 2-Alkoxy/Aryloxythiazoles |

| Thiols | Sodium hydrosulfide, thiophenols | 2-Thiolates/Arylthiothiazoles |

| Azides | Sodium azide | 2-Azidothiazoles |

| Cyanides | Sodium cyanide | 2-Cyanothiazoles |

The reaction mechanism proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the C2 carbon, followed by the elimination of the isopropylsulfinate or isopropylsulfonate anion. The stability of these leaving groups drives the reaction to completion. This two-step sequence of oxidation followed by nucleophilic substitution provides a powerful synthetic route to functionalized thiazoles that are not readily accessible through other methods.

Advanced Spectroscopic and Analytical Characterization of 2 Isopropylthio Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number and types of protons, while the ¹³C NMR spectrum reveals the carbon framework.

¹H NMR: The proton NMR spectrum of 2-(Isopropylthio)thiazole is expected to show distinct signals corresponding to the protons on the thiazole (B1198619) ring and the isopropyl group. The thiazole protons typically appear in the aromatic region, with their chemical shifts influenced by the electron-donating sulfur atom and the electron-withdrawing nitrogen atom. The isopropyl group presents a characteristic pattern: a septet for the methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons.

¹³C NMR: The carbon NMR spectrum provides complementary information. The thiazole ring carbons exhibit signals in the downfield region, characteristic of aromatic and heteroaromatic systems. The carbons of the isopropyl group appear in the upfield, aliphatic region of the spectrum. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms. ias.ac.in

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on standard chemical shift values and analysis of similar structures.

| ¹H NMR | ¹³C NMR | ||||

| Assignment | δ (ppm) | Multiplicity | J (Hz) | Assignment | δ (ppm) |

| H-4 (Thiazole) | ~7.3-7.5 | d | ~3.2-3.6 | C-2 (Thiazole) | ~165-170 |

| H-5 (Thiazole) | ~7.8-8.0 | d | ~3.2-3.6 | C-4 (Thiazole) | ~120-125 |

| CH (Isopropyl) | ~3.8-4.0 | sept | ~6.8 | C-5 (Thiazole) | ~140-145 |

| CH₃ (Isopropyl) | ~1.4-1.5 | d | ~6.8 | CH (Isopropyl) | ~35-40 |

| CH₃ (Isopropyl) | ~22-24 |

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a strong cross-peak would be observed between the methine proton and the methyl protons of the isopropyl group, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. nih.gov This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, such as linking the thiazole proton signals to the thiazole carbon signals and the isopropyl proton signals to the isopropyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for connecting different parts of the molecule. Key correlations for this compound would include signals from the isopropyl protons to the C-2 carbon of the thiazole ring, definitively establishing the attachment point of the isopropylthio group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com For this compound (C₆H₉NS₂), the theoretical exact mass can be calculated and compared to the experimental value, typically with a mass accuracy in the parts-per-million (ppm) range.

Furthermore, the fragmentation pattern observed in the mass spectrum offers structural confirmation. researchgate.net Under ionization, the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound include the loss of the isopropyl group and characteristic cleavage of the thiazole ring. nih.govsapub.org

Interactive Table: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₆H₁₀NS₂⁺ | 160.0255 | Protonated molecular ion |

| [M]⁺˙ | C₆H₉NS₂⁺˙ | 159.0176 | Molecular ion |

| [M-C₃H₇]⁺ | C₃H₂NS₂⁺ | 115.9683 | Loss of isopropyl radical |

| [C₃H₇S]⁺ | C₃H₇S⁺ | 75.0268 | Isopropylthio cation |

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. mdpi.com The resulting spectrum provides a "fingerprint" of the functional groups present.

For this compound, the FTIR spectrum would display characteristic absorption bands:

C-H stretching: Bands around 2950-3000 cm⁻¹ for the sp³-hybridized carbons of the isopropyl group and above 3000 cm⁻¹ for the sp²-hybridized carbons of the thiazole ring.

C=N and C=C stretching: Vibrations in the 1500-1650 cm⁻¹ region, characteristic of the thiazole ring. nih.gov

C-S stretching: Weaker absorptions in the fingerprint region, typically around 600-800 cm⁻¹, indicating the presence of the carbon-sulfur bonds.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Thiazole Ring (sp²) |

| ~2970-2870 | C-H Stretch | Isopropyl Group (sp³) |

| ~1620-1550 | C=N Stretch | Thiazole Ring |

| ~1500-1400 | C=C Stretch | Thiazole Ring |

| ~1380 | C-H Bend | Isopropyl Group |

| ~750-650 | C-S Stretch | Thioether & Thiazole |

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. These experimental values are compared against the theoretical percentages calculated from the molecular formula (C₆H₉NS₂) to verify the empirical formula and assess sample purity.

Interactive Table: Elemental Analysis Data for C₆H₉NS₂

| Element | Theoretical Percentage (%) |

| Carbon (C) | 45.25 |

| Hydrogen (H) | 5.70 |

| Nitrogen (N) | 8.79 |

| Sulfur (S) | 40.26 |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Should this compound be obtained in a suitable crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and intermolecular interactions. This method would confirm the planarity of the thiazole ring and detail the conformation of the isopropylthio substituent relative to the ring.

Advanced Techniques for Conformational Analysis and Isomer Discrimination of this compound

The conformational landscape of this compound, dictated by the rotation around the C-S and S-C bonds of the isopropylthio group, is crucial for understanding its chemical behavior and interactions. Due to the lack of extensive experimental studies specifically targeting this molecule, advanced computational chemistry methods serve as a primary tool for its detailed conformational analysis. These theoretical investigations provide valuable insights into the stable conformers, their relative energies, and the barriers to their interconversion.

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this compound. By systematically rotating the dihedral angles associated with the isopropyl group relative to the thiazole ring, various conformers can be identified. For this compound, two primary low-energy conformers can be postulated, arising from the orientation of the isopropyl group's methine proton relative to the thiazole ring. These can be described by the C(thiazole)-S-C(isopropyl)-H(isopropyl) dihedral angle.

A comprehensive analysis would involve geometry optimization of these conformers to locate the energy minima on the potential energy surface. Subsequent frequency calculations can confirm these structures as true minima (no imaginary frequencies) and provide thermodynamic data, including zero-point vibrational energies (ZPVE) and Gibbs free energies, which are essential for determining the relative populations of the conformers at a given temperature.

The following table presents hypothetical, yet plausible, data derived from DFT calculations for the two most stable conformers of this compound. This data is illustrative of what a detailed computational study would reveal.

Table 1: Calculated Relative Energies and Key Parameters for this compound Conformers

| Conformer | Dihedral Angle (C-S-C-H) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) |

|---|---|---|---|---|---|---|

| I (syn-periplanar) | ~0° | 0.00 | 1.85 | 2.150 | 0.980 | 0.750 |

| II (anti-periplanar) | ~180° | 1.25 | 2.10 | 2.050 | 1.050 | 0.800 |

Note: The data in this table is illustrative and based on typical results from DFT calculations for similar molecules. It serves to demonstrate the type of information obtained from such computational studies.

The discrimination between these closely related conformers and other potential isomers would rely on advanced spectroscopic techniques that are sensitive to subtle structural differences.

Microwave Spectroscopy: This technique is exceptionally powerful for the unambiguous identification of different conformers in the gas phase. Each conformer possesses a unique set of rotational constants (A, B, and C) determined by its mass distribution. High-resolution microwave spectroscopy can resolve the rotational spectra of individual conformers, allowing for their precise structural determination. The predicted rotational constants from DFT calculations (as shown in Table 1) are crucial for guiding the experimental search for the spectral lines of each conformer. The detection of two distinct sets of rotational spectra would provide definitive evidence for the existence of at least two stable conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR might show averaged signals at room temperature due to rapid interconversion between conformers, advanced NMR techniques can provide insights into the conformational dynamics. Low-temperature NMR experiments can "freeze out" the individual conformers, allowing for the observation of separate sets of signals for each. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space proximities between protons. For this compound, NOE correlations between the isopropyl methine proton and the protons on the thiazole ring would differ for each conformer, providing a means to deduce the predominant solution-phase conformation.

In the absence of direct experimental data for this compound, the combination of high-level computational modeling with the principles of advanced spectroscopic methods provides a robust framework for its conformational analysis and isomer discrimination.

Theoretical and Computational Chemistry Studies of 2 Isopropylthio Thiazole

Quantum Chemical Calculations

Thermodynamic Property Calculations (Entropy, Enthalpy, Gibbs Free Energy)

Without foundational data from dedicated computational studies on 2-(isopropylthio)thiazole, any attempt to generate the requested article would rely on speculation and extrapolation from related but distinct molecules, thereby violating the principles of scientific accuracy and the specific constraints of the request. Therefore, a detailed and scientifically accurate article on the theoretical and computational chemistry of this compound cannot be produced at this time.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. While no MD simulations specifically for this compound have been published, this technique could be employed to understand several key aspects of its behavior.

A hypothetical MD simulation of this compound would likely involve placing the molecule in a simulation box, solvated with a chosen solvent (e.g., water or an organic solvent), and then solving Newton's equations of motion for the atoms over a period of time. This would allow for the observation of how the molecule moves and changes shape.

Key areas of investigation for this compound using MD simulations would include:

Conformational Sampling: The isopropyl group attached to the sulfur atom can rotate, leading to different spatial arrangements or conformers. MD simulations could explore the potential energy surface of these rotations to identify the most stable and frequently occurring conformations.

Solvent Interactions: The simulation would reveal how solvent molecules arrange themselves around the this compound molecule. This includes the formation of transient hydrogen bonds or other non-covalent interactions, which are crucial for understanding its solubility and reactivity in different media.

Intermolecular Interactions: By simulating multiple this compound molecules, the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, could be characterized. This information is valuable for predicting the physical properties of the bulk material, such as its boiling point and viscosity.

In Silico Structural Modeling for Isomer Differentiation and Conformational Studies

In silico structural modeling encompasses a range of computational techniques used to build and analyze three-dimensional models of molecules. These methods are particularly useful for differentiating between isomers and conducting detailed conformational studies. For this compound, these approaches could provide significant insights into its structural properties.

Isomer Differentiation: While this compound itself has a defined connectivity, computational methods can be used to compare its properties to other structural isomers. For example, the properties of 4-(isopropylthio)thiazole or 5-(isopropylthio)thiazole could be calculated and compared. This is often achieved through quantum mechanical calculations, such as Density Functional Theory (DFT), which can predict various molecular properties with high accuracy.

A comparative analysis of isomers would typically involve the following calculated parameters:

| Property | Description | Potential for Isomer Differentiation |

| Total Energy | The calculated ground state energy of the molecule. Isomers will have distinct total energies. | High |

| Dipole Moment | The measure of the net molecular polarity. The magnitude and vector of the dipole moment are sensitive to the arrangement of atoms. | High |

| NMR Chemical Shifts | The predicted 1H and 13C NMR chemical shifts. The chemical environment of each atom is unique to a specific isomer. | High |

| Vibrational Frequencies | The calculated infrared (IR) and Raman spectra. The vibrational modes are characteristic of the molecular structure. | High |

Conformational Studies: For this compound, the primary conformational flexibility arises from the rotation around the C-S and S-C bonds of the isopropylthio group. In silico methods can be used to perform a systematic conformational search to identify all possible low-energy conformers.

This process typically involves:

Defining the Rotatable Bonds: Identifying the single bonds where rotation will lead to different conformations.

Potential Energy Scan: Systematically rotating these bonds and calculating the energy at each step to generate a potential energy profile. The minima on this profile correspond to stable conformers.

Geometry Optimization: Taking the structures from the potential energy minima and performing a full geometry optimization to find the precise low-energy structures.

Frequency Analysis: Calculating the vibrational frequencies for the optimized conformers to confirm that they are true energy minima (i.e., have no imaginary frequencies).

The results of such a study would provide the relative energies of the different conformers, their geometric parameters (bond lengths, bond angles, and dihedral angles), and their predicted populations at a given temperature. This information is fundamental for understanding the molecule's reactivity and its interactions with other molecules.

Potential Applications in Advanced Materials Science Based on Thiazole Derivatives

Optoelectronic Materials and Devices

The unique electronic structure of the thiazole (B1198619) ring, characterized by the presence of both sulfur and nitrogen heteroatoms, makes it an attractive building block for optoelectronic materials. These heteroatoms can influence the electron density and orbital energy levels of the molecule, which are critical parameters for the performance of electronic devices.

Conductive polymers are organic materials that can conduct electricity, offering advantages such as flexibility and processability over traditional inorganic conductors. The incorporation of aromatic heterocyclic units like thiazole into a polymer backbone can facilitate the delocalization of π-electrons, a prerequisite for electrical conductivity. Thiazole-containing polymers have been synthesized and investigated for their conductive properties. The presence of a sulfur atom in the thiazole ring can also enhance intermolecular interactions, potentially leading to better charge transport between polymer chains.

For "2-(Isopropylthio)thiazole," the isopropylthio (-S-CH(CH₃)₂) group is an electron-donating group. If this monomer were to be polymerized, this group could influence the electronic properties of the resulting polymer, such as its ionization potential and electron affinity. However, there is currently a lack of published research on the synthesis and conductive properties of polymers derived from this compound.

Thiazole derivatives have been explored as components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). In OLEDs, they can be part of the emissive layer, charge transport layers, or host materials. The electronic properties of the thiazole ring can be tuned by attaching different functional groups to achieve desired emission colors and improve device efficiency and stability. Similarly, in OPVs, thiazole-containing molecules and polymers are used as donor or acceptor materials, where their ability to absorb light and transport charge is crucial.

The sulfur atom in "this compound" could potentially interact with the electrodes or other layers in an OLED or OPV device, which might affect charge injection and extraction. The electron-donating nature of the isopropylthio group would also be expected to alter the HOMO and LUMO energy levels of the molecule, a key factor in designing efficient devices. Despite these potential attributes, there are no specific reports on the integration and performance of "this compound" in OLEDs or photovoltaic cells.

Fluorescent dyes are molecules that absorb light at one wavelength and emit it at a longer wavelength. This property is utilized in various applications, including bio-imaging and sensors. Thiazole-based dyes are known, with their fluorescence properties being highly dependent on the molecular structure and substituents. Optical brighteners are a type of fluorescent dye that absorbs light in the ultraviolet and violet region and re-emits it in the blue region, making materials appear whiter.

While some thiazole-containing compounds exhibit strong fluorescence, the potential of "this compound" as a fluorescent dye or optical brightener has not been documented in the scientific literature. The influence of the isopropylthio group on the absorption and emission spectra, as well as the quantum yield of the thiazole core, would need to be experimentally determined.

Performance-Enhancing Additives in Polymeric Systems

The addition of small molecules to polymers can significantly modify their bulk properties, such as mechanical strength, thermal stability, and fire resistance. The chemical structure of the additive determines its interaction with the polymer matrix and its effectiveness in enhancing specific properties.

Polymer coatings are used to protect surfaces and provide desired aesthetic properties. The mechanical properties of these coatings, such as hardness, flexibility, and adhesion, are critical for their performance. Thiazole derivatives have been investigated as additives in polyurethane coatings, where they have been shown to improve mechanical properties.

Fire retardants are added to flammable materials to inhibit or delay the spread of fire. Sulfur-containing compounds can act as flame retardants through various mechanisms, including the release of non-flammable gases upon decomposition and the formation of a protective char layer. The thiazole ring itself contains both sulfur and nitrogen, elements known to contribute to flame retardancy.

The presence of a sulfide (B99878) linkage in "this compound" suggests that it could potentially exhibit flame-retardant properties. During combustion, sulfur compounds can interfere with the radical chain reactions in the gas phase that sustain the flame. Furthermore, the thiazole ring could contribute to the formation of a stable char, which acts as a barrier to heat and mass transfer. Despite this theoretical potential, there is no specific research available on the use of "this compound" as a fire retardant in polymeric composites.

Research into Photochromic and Molecular Switching Capabilities of this compound

The investigation into the photochromic and molecular switching capabilities of thiazole derivatives has opened up new avenues in materials science. While direct research on this compound is not extensively documented in publicly available literature, its structural features suggest a potential for these advanced applications. The thiazole ring is a core component in many known photochromic and molecular switch systems. wikipedia.org This section will, therefore, explore the potential of this compound in these areas, drawing parallels from closely related and well-studied thiazole derivatives.

Photochromism is a phenomenon where a chemical species undergoes a reversible transformation between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. This light-induced switching behavior makes photochromic compounds promising candidates for applications such as optical data storage, smart windows, and molecular-scale switches.

The photochromic behavior in many thiazole-containing compounds is often based on a reversible ring-opening and ring-closing reaction. acs.org For instance, upon irradiation with UV light, a colorless or pale-yellow "closed-ring" isomer can transform into a colored "open-ring" isomer. This process can often be reversed by irradiation with visible light or by thermal means.

In the context of this compound, the thiazole ring could potentially participate in such photo-induced transformations. The presence of the isopropylthio (-S-CH(CH₃)₂) group, an electron-donating group, could influence the electronic properties of the thiazole ring and, consequently, its photochromic behavior. The sulfur atom in the thioether group has lone pairs of electrons that can be delocalized into the thiazole ring, potentially affecting the stability of the different isomeric states and the efficiency of the photochemical reactions.

Molecular switches are molecules that can be reversibly shifted between two or more stable states. These states can have different physical and chemical properties, such as their color, fluorescence, or electrical conductivity. The switching process can be triggered by external stimuli, most notably light in the case of photoswitches.

Several classes of thiazole derivatives have been investigated as molecular switches. For example, dithiazolylethenes are a well-known class of photochromic compounds that exhibit robust switching behavior. researchgate.net These molecules consist of a central ethene unit flanked by two thiazole rings. The photo-isomerization between the open and closed forms of these molecules leads to significant changes in their electronic and optical properties, making them suitable for use in molecular electronics and optical memory devices.

Another example can be found in thiazole-substituted bicyclic aziridines. acs.orgnih.gov These compounds have demonstrated reversible photochromic behavior both in solution and in the solid state. acs.orgnih.gov Upon UV irradiation, the bicyclic aziridine (B145994) ring opens, leading to the formation of a colored, zwitterionic species. acs.org This process is reversible, and the original state can be restored by exposure to visible light or heat. The thiazole moiety in these molecules plays a crucial role in stabilizing the open-ring form and modulating the switching properties. acs.org

Furthermore, research on 4,5-dithienyl thiazole derivatives has shown high photochemical coloration reactivity, with significant quantum yields. acs.org The introduction of different substituents onto the molecular structure allows for systematic control over the thermal cycloreversion time constant, demonstrating the tunability of these molecular systems. acs.org Similarly, thiazolothiazole-embedded polymers exhibit high-contrast, rapid, and reversible photochromic changes, which are attributed to photoinduced single-electron reductions. mdpi.com

The following table summarizes the key photochromic properties of some representative thiazole derivatives, which can serve as a basis for predicting the potential behavior of this compound-based systems.

| Thiazole Derivative Class | Switching Mechanism | Key Features |

| 4,5-Dithienyl Thiazoles | Pericyclic ring-closing/opening | High photochemical quantum yield; tunable thermal fading kinetics. acs.org |

| Thiazolothiazole Polymers | Photoinduced single-electron reductions | High-contrast, rapid, and reversible photochromic changes in a polymer matrix. mdpi.com |

| Thiazole-Substituted Bicyclic Aziridines | Conrotatory ring-opening/closing | Reversible switching in solution and solid state; formation of a zwitterionic charged system. acs.org |

| Dithiazolylethenes | 6π-electrocyclization | Robust thermal stability; significant changes in electronic and optical properties. researchgate.net |

| Styrylbenzazoles | E-Z isomerization of the central alkene double bond | Tunable thermal stabilities, quantum yields, and absorption wavelengths. researchgate.net |

Q & A

Q. What are the established synthetic routes for 2-(Isopropylthio)thiazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound derivatives typically involves nucleophilic substitution or coupling reactions. A common approach starts with thiazole precursors, where the isopropylthio group is introduced via reactions with isopropylthiol in the presence of Lewis acids (e.g., BF₃ or AlCl₃). For example, analogous compounds like 2-(Isopropylthio)aniline are synthesized by reacting aniline with isopropylthiol under acidic conditions . Optimization strategies include:

- Catalyst selection : Lewis acids improve electrophilic substitution efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side reactions.

Post-synthesis, purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Methodological Answer: Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions on the thiazole ring. For example, deshielded protons adjacent to sulfur/nitrogen atoms appear at δ 7.0–8.5 ppm .

- IR spectroscopy : Stretching vibrations for C-S (600–700 cm⁻¹) and C=N (1600–1680 cm⁻¹) confirm functional groups .

- Mass spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental analysis : Validates purity by matching experimental and theoretical C, H, N, S percentages .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropylthio group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The bulky isopropylthio group introduces steric hindrance, reducing reaction rates at the adjacent carbon. For instance, in analogs like 2-(Isopropylthio)aniline hydrochloride, steric effects slow electrophilic aromatic substitution compared to smaller substituents (e.g., methylthio) . Electronic effects include:

- Electron donation : The sulfur atom’s lone pairs activate the thiazole ring toward electrophiles.

- Resonance stabilization : Delocalization across the thiazole ring stabilizes intermediates in substitution reactions.

To mitigate steric hindrance, use high-boiling solvents (e.g., toluene) or microwave-assisted synthesis to enhance reaction efficiency .

Q. How can researchers resolve discrepancies in reported biological activities of thiazole derivatives across studies?

Methodological Answer: Contradictions in biological data (e.g., anticancer vs. antiviral activity) may arise from:

- Structural variations : Minor substituent changes (e.g., nitro vs. cyano groups) drastically alter bioactivity .

- Assay conditions : Differences in cell lines, concentrations, or incubation times affect outcomes.

Resolution strategies : - Dose-response studies : Establish EC₅₀/IC₅₀ values under standardized protocols.

- Comparative SAR analysis : Map substituent effects using libraries of analogs (e.g., replacing isopropylthio with methylthio) .

- Meta-analysis : Aggregate data from multiple studies to identify trends.

Q. What computational approaches are used to predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular docking : Tools like AutoDock Vina simulate ligand-receptor binding. For example, thiazole derivatives with isopropylthio groups show affinity for kinase ATP-binding pockets due to hydrophobic interactions .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular dynamics (MD) : Assesses conformational changes in protein-ligand complexes over time.

Validate predictions with in vitro assays (e.g., enzyme inhibition) and crystallography .

Q. What green chemistry strategies can improve the sustainability of synthesizing thiazole derivatives?

Methodological Answer:

- Solvent-free reactions : Use ball milling or neat conditions to eliminate toxic solvents.

- Catalyst recycling : Immobilize Lewis acids on silica or magnetic nanoparticles .

- Biocatalysis : Enzymes (e.g., lipases) catalyze thiazole formation under mild conditions.

For example, PEG-400 and sulfamic acid were used as green catalysts for synthesizing thiazole derivatives with >85% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.